molecular formula C16H11Cl2N3O2S B2805128 2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE CAS No. 476631-63-7

2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE

Cat. No.: B2805128
CAS No.: 476631-63-7
M. Wt: 380.24
InChI Key: PPBVPEKGAFRKDM-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a pyridinyl group, and a thiazolyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors to handle the reagents and catalysts.

    Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity.

    Quality Control: Conducting rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-11-1-2-14(12(18)7-11)23-8-15(22)21-16-20-13(9-24-16)10-3-5-19-6-4-10/h1-7,9H,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBVPEKGAFRKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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